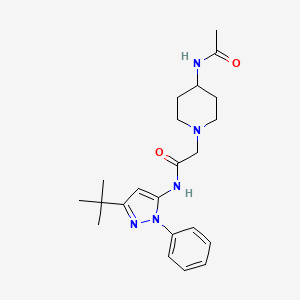![molecular formula C20H23N3O2S B7542454 4-carbamothioyl-N-[1-(2-methoxyphenyl)piperidin-4-yl]benzamide](/img/structure/B7542454.png)
4-carbamothioyl-N-[1-(2-methoxyphenyl)piperidin-4-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-carbamothioyl-N-[1-(2-methoxyphenyl)piperidin-4-yl]benzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK plays a crucial role in B-cell receptor signaling, and its inhibition has been shown to be effective in the treatment of various B-cell malignancies.
作用機序
4-carbamothioyl-N-[1-(2-methoxyphenyl)piperidin-4-yl]benzamide binds irreversibly to the cysteine residue at position 481 of BTK, leading to the inhibition of BTK activity and downstream signaling pathways. This results in the inhibition of B-cell receptor signaling, which is crucial for the survival and proliferation of B-cell malignancies. This compound has also been shown to inhibit other kinases such as interleukin-2-inducible T-cell kinase (ITK) and TEC family kinase (TEC), which are involved in T-cell signaling.
Biochemical and Physiological Effects:
In addition to its anti-tumor effects, this compound has been shown to modulate immune responses by inhibiting B-cell receptor signaling and T-cell activation. This compound has also been shown to reduce the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in preclinical studies.
実験室実験の利点と制限
4-carbamothioyl-N-[1-(2-methoxyphenyl)piperidin-4-yl]benzamide has several advantages as a research tool for studying B-cell malignancies. It is a potent and selective inhibitor of BTK, with manageable toxicity profiles in preclinical and clinical studies. However, this compound has some limitations as a research tool, including its irreversible binding to BTK and potential off-target effects on other kinases.
将来の方向性
There are several future directions for the development of 4-carbamothioyl-N-[1-(2-methoxyphenyl)piperidin-4-yl]benzamide as a therapeutic agent for B-cell malignancies. One direction is the combination of this compound with other targeted therapies such as venetoclax, which targets B-cell lymphoma 2 (BCL-2), and lenalidomide, which targets cereblon. Another direction is the development of this compound as a treatment option for other B-cell malignancies such as Waldenström macroglobulinemia and marginal zone lymphoma. Finally, the identification of biomarkers for predicting response to this compound and the development of resistance mechanisms to this compound will be important for the optimization of this compound treatment strategies.
Conclusion:
This compound is a promising therapeutic agent for the treatment of B-cell malignancies. Its potent and selective inhibition of BTK has been shown to induce apoptosis and inhibit cell proliferation in preclinical and clinical studies. This compound also has potential immunomodulatory effects and manageable toxicity profiles. Further research is needed to optimize the use of this compound as a therapeutic agent for B-cell malignancies.
合成法
The synthesis of 4-carbamothioyl-N-[1-(2-methoxyphenyl)piperidin-4-yl]benzamide involves a series of chemical reactions starting from commercially available starting materials. The first step involves the reaction of 4-nitrobenzoic acid with 2-methoxyaniline to form 4-nitro-N-(2-methoxyphenyl)benzamide. This compound is then reduced to 4-amino-N-(2-methoxyphenyl)benzamide using palladium on carbon as a catalyst. The final step involves the reaction of 4-amino-N-(2-methoxyphenyl)benzamide with N-(4-chloro-3-nitrobenzoyl)thiourea to form this compound.
科学的研究の応用
4-carbamothioyl-N-[1-(2-methoxyphenyl)piperidin-4-yl]benzamide has been extensively studied in preclinical and clinical settings for the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In preclinical studies, this compound has been shown to inhibit BTK activity and downstream signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation in B-cell malignancies. In clinical trials, this compound has demonstrated promising results in patients with relapsed or refractory CLL and MCL, with manageable toxicity profiles.
特性
IUPAC Name |
4-carbamothioyl-N-[1-(2-methoxyphenyl)piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S/c1-25-18-5-3-2-4-17(18)23-12-10-16(11-13-23)22-20(24)15-8-6-14(7-9-15)19(21)26/h2-9,16H,10-13H2,1H3,(H2,21,26)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHIUPYPJUAGVQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCC(CC2)NC(=O)C3=CC=C(C=C3)C(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(1-naphthalen-2-ylethyl)piperidin-4-yl]acetamide](/img/structure/B7542376.png)
![N-[1-(2-methoxyphenyl)piperidin-4-yl]-3-(1-methylpyrazol-4-yl)propanamide](/img/structure/B7542382.png)
![N-[2-[[1-(2-methoxyphenyl)piperidin-4-yl]amino]-2-oxoethyl]butanamide](/img/structure/B7542390.png)
![1,3,4,5,7,8,9,9a-Octahydropyrrolo[1,2-a][1,4]diazepin-2-yl-(2,4,5-trimethylfuran-3-yl)methanone](/img/structure/B7542391.png)

![N-[1-[[5-(3-chlorophenyl)-1,3-oxazol-2-yl]methyl]piperidin-4-yl]acetamide](/img/structure/B7542402.png)
![4-[2-[Cyclopropyl(methyl)amino]-2-oxoethyl]morpholine-2-carboxamide](/img/structure/B7542421.png)
![2,5-difluoro-N-[1-(2-methylpropyl)imidazol-2-yl]benzamide](/img/structure/B7542427.png)
![2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-N-[1-(2-methylpropyl)imidazol-2-yl]acetamide](/img/structure/B7542435.png)
![4-[2-(Benzylcarbamoylamino)-2-oxoethyl]morpholine-2-carboxamide](/img/structure/B7542436.png)
![2-hydroxy-N-[1-(2-methoxyphenyl)piperidin-4-yl]benzamide](/img/structure/B7542445.png)
![6-[(4-Ethoxy-3,5-dimethoxyphenyl)methylamino]pyridine-3-carbonitrile](/img/structure/B7542459.png)
![3-methoxy-N-[2-[[1-(2-methoxyphenyl)piperidin-4-yl]amino]-2-oxoethyl]benzamide](/img/structure/B7542466.png)
![N-[(2-fluorophenyl)carbamothioyl]cyclopropanecarboxamide](/img/structure/B7542480.png)